molecular formula C20H16N2O5S B2503251 (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione CAS No. 1025591-27-8

(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione

Cat. No. B2503251
CAS RN: 1025591-27-8
M. Wt: 396.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione is a useful research compound. Its molecular formula is C20H16N2O5S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Quinazoline derivatives, including compounds structurally related to “(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione”, have been widely investigated for their biological activities. These compounds are known for their broad spectrum of pharmacological properties. For instance, quinazolines exhibit antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016). Their synthesis often aims at enhancing bioavailability to counter antibiotic resistance, a significant challenge in drug development.

Optoelectronic Applications

Quinazoline derivatives are not only significant in the field of medicinal chemistry but also in optoelectronics. Research has been conducted on the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds have shown promise in applications related to photo- and electroluminescence, making them valuable for the creation of novel optoelectronic materials (Lipunova et al., 2018).

Anticancer Properties

Quinazoline derivatives are being explored for their anticancer properties. They have been found to inhibit various cancer cell growths by modulating specific genes and proteins involved in cancer progression. This includes inhibition of receptor tyrosine kinases, epidermal growth factor receptors, and other targets, suggesting the quinazoline nucleus's potential in identifying new anti-colorectal cancer agents (Moorthy et al., 2023).

Synthetic Chemistry Advances

The synthetic methodologies for quinazolines have been a focus of research due to their biological and pharmacological relevance. Recent advances in the synthetic chemistry of quinazolines have explored eco-friendly, mild, atom-efficient, multi-component synthetic strategies. These methodologies aim at the efficient synthesis of quinazolines, investigating their properties, and seeking potential applications, highlighting the importance of novel quinazoline compounds in various fields (Faisal & Saeed, 2021).

properties

IUPAC Name

(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-25-14-8-11(9-15(26-2)17(14)27-3)10-16-19(24)22-18(23)12-6-4-5-7-13(12)21-20(22)28-16/h4-10H,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHILPZIAVDNIAD-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione

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